2-methylidenepent-4-enoyl chloride
Description
2-Methylidenepent-4-enoyl chloride is a reactive acyl chloride characterized by a conjugated system of functional groups. Its structure (Fig. 1) includes:
- Acyl chloride group (–COCl): A highly reactive electrophilic site.
- Methylidene group (=CH₂): Positioned at carbon 2, creating a conjugated diene system with the pent-4-enoyl backbone.
- Double bond at C4–C5: Introduces additional unsaturation.
Molecular Formula: C₆H₇ClO. Key Features: The conjugation between the methylidene group and the pent-4-enoyl chain enhances resonance stabilization, increasing reactivity in electrophilic and cycloaddition reactions. This compound is primarily used in organic synthesis as a versatile intermediate for constructing complex molecules, including pharmaceuticals and polymers .
Properties
CAS No. |
1186073-74-4 |
|---|---|
Molecular Formula |
C6H7ClO |
Molecular Weight |
130.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
2-methylidenepent-4-enoyl chloride can be synthesized through several methods. One common method involves the reaction of 2-methylidenepent-4-enoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C6H8O2+SOCl2→C6H7ClO+SO2+HCl
In industrial settings, this compound can be produced using similar methods but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
2-methylidenepent-4-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: The double bond in the compound allows for addition reactions with halogens, hydrogen halides, and other electrophiles.
Polymerization: It can undergo polymerization reactions to form polymers with unique properties.
Common reagents used in these reactions include thionyl chloride, hydrogen halides, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-methylidenepent-4-enoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is explored for its potential use in drug development and synthesis.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methylidenepent-4-enoyl chloride involves its reactivity with nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Table 1: Structural Features of 2-Methylidenepent-4-enoyl Chloride and Analogues
| Compound Name | Molecular Formula | Structural Features | Key Differences |
|---|---|---|---|
| This compound | C₆H₇ClO | –COCl, =CH₂ at C2, C4–C5 double bond | Unique conjugated diene-acyl chloride system |
| Pent-4-enoyl chloride | C₅H₇ClO | –COCl, C4–C5 double bond | Lacks methylidene group at C2 |
| 2-Methylpent-4-enoyl chloride | C₆H₉ClO | –COCl, –CH(CH₃) at C2, C4–C5 double bond | Methyl substituent instead of methylidene |
| (E)-4-(Dimethylamino)but-2-enoyl chloride | C₆H₁₀ClNO | –COCl, –N(CH₃)₂ at C4, C2–C3 double bond | Electron-donating dimethylamino group |
| Ethyl 2-cyanopent-4-enoate | C₈H₁₁NO₂ | –CN at C2, –COOEt, C4–C5 double bond | Cyano group instead of acyl chloride |
Key Observations :
- The methylidene group in this compound enables conjugation with the C4–C5 double bond, distinguishing it from non-conjugated analogues like pent-4-enoyl chloride.
- Substituents such as cyano or dimethylamino groups in analogues alter electronic properties and reactivity .
Reactivity and Stability
Table 2: Reactivity Profiles
| Compound Name | Reactivity Highlights | Stability Considerations |
|---|---|---|
| This compound | – High electrophilicity at carbonyl carbon – Diels-Alder reactivity via conjugated diene system – Prone to hydrolysis under moist conditions |
Stabilized by resonance conjugation |
| Pent-4-enoyl chloride | – Moderate electrophilicity – Limited cycloaddition capability |
Less stabilized due to isolated double bond |
| (E)-4-(Dimethylamino)but-2-enoyl chloride | – Reduced electrophilicity due to electron-donating –N(CH₃)₂ – Enhanced nucleophilic attack at β-position |
Resonance with dimethylamino group increases stability |
| Ethyl 2-cyanopent-4-enoate | – Polar cyano group directs nucleophilic attacks – Ester group less reactive than acyl chloride |
Stabilized by electron-withdrawing –CN |
Key Observations :
- The conjugated diene system in this compound facilitates cycloaddition reactions (e.g., Diels-Alder), unlike non-conjugated analogues .
- Acyl chlorides generally exhibit higher reactivity than esters or amides due to the electronegative chlorine leaving group .
Table 3: Application Comparison
| Compound Name | Primary Applications | Limitations |
|---|---|---|
| This compound | – Building block for polyketides – Intermediate in pharmaceutical synthesis (e.g., anti-inflammatory agents) – Polymer crosslinking agent |
Sensitivity to hydrolysis requires anhydrous conditions |
| Pent-4-enoyl chloride | – Synthesis of fatty acid derivatives – Agrochemical intermediates |
Limited versatility in complex syntheses |
| (E)-4-(Dimethylamino)but-2-enoyl chloride | – Peptide coupling agent – Chiral auxiliary in asymmetric synthesis |
Reduced reactivity in electrophilic substitutions |
| Ethyl 2-cyanopent-4-enoate | – Precursor for heterocycles (e.g., pyridines) – Functional material synthesis |
Requires additional steps to activate cyano group |
Key Observations :
- The methylidene group in this compound broadens its utility in cycloadditions and cascade reactions, making it superior for constructing stereochemically complex molecules .
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